molecular formula C36H33N3 B12603843 2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine CAS No. 643029-58-7

2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine

Cat. No.: B12603843
CAS No.: 643029-58-7
M. Wt: 507.7 g/mol
InChI Key: UYNMVXBXZURXOM-UHFFFAOYSA-N
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Description

2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central imidazo[4,5-c]pyridine core flanked by two biphenyl groups, each substituted with three methyl groups at the 2’, 4’, and 6’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the condensation of 2,4,6-trimethylbenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-c]pyridine core. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,4,6-trimethylbiphenyl to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, using a micro fixed-bed reactor packed with a suitable catalyst can significantly reduce reaction time and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine stands out due to its dual biphenyl substitution, which enhances its stability and reactivity. This unique structural feature makes it particularly valuable in applications requiring high thermal and chemical stability.

Properties

CAS No.

643029-58-7

Molecular Formula

C36H33N3

Molecular Weight

507.7 g/mol

IUPAC Name

2,2-bis[4-(2,4,6-trimethylphenyl)phenyl]imidazo[4,5-c]pyridine

InChI

InChI=1S/C36H33N3/c1-22-17-24(3)34(25(4)18-22)28-7-11-30(12-8-28)36(38-32-15-16-37-21-33(32)39-36)31-13-9-29(10-14-31)35-26(5)19-23(2)20-27(35)6/h7-21H,1-6H3

InChI Key

UYNMVXBXZURXOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3(N=C4C=CN=CC4=N3)C5=CC=C(C=C5)C6=C(C=C(C=C6C)C)C)C

Origin of Product

United States

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